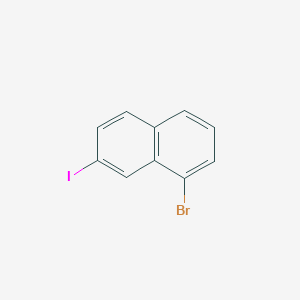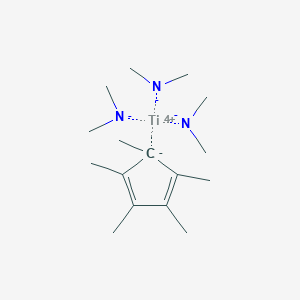
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) is an organometallic compound with the chemical formula C₁₆H₃₃N₃Ti. It is known for its red crystalline appearance and is sensitive to moisture . This compound is widely used in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) can be synthesized through the reaction of pentamethylcyclopentadienyl lithium with titanium tetrachloride, followed by the addition of dimethylamine . The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The compound is often produced in high and ultra-high purity forms to meet the standards required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The dimethylamino groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of dimethylamino groups .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield titanium oxides, while substitution reactions produce various titanium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) exerts its effects involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. These interactions are crucial for its catalytic activity and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentamethylcyclopentadienyl zirconium trichloride
- Pentamethylcyclopentadienyltitanium trichloride
- Bis(pentamethylcyclopentadienyl)dimethylzirconium
- Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)
Uniqueness
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) is unique due to its specific combination of pentamethylcyclopentadienyl and dimethylamino ligands, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Eigenschaften
Molekularformel |
C16H33N3Ti |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
dimethylazanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
UQNKMJMGCFUGNG-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


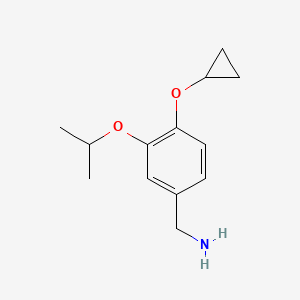
![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
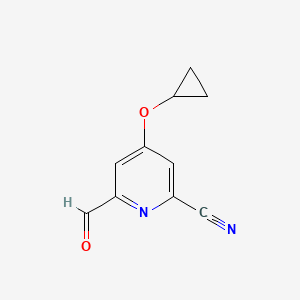
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
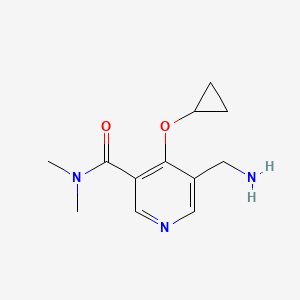
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)

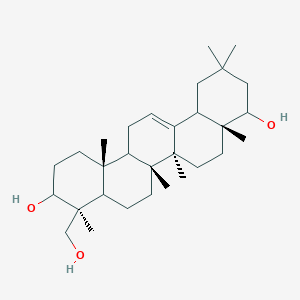
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
